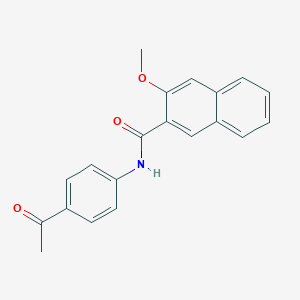![molecular formula C18H15ClFN3O2 B244399 N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)
N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide, also known as LY2874455, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of drugs known as tyrosine kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
作用机制
N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide works by inhibiting the activity of specific tyrosine kinases that are involved in cancer cell growth and survival. These enzymes are responsible for signaling pathways that promote cell proliferation, survival, and migration. By blocking the activity of these enzymes, N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide can slow down or stop the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. It can inhibit the activity of several tyrosine kinases, including MET, AXL, and FGFR, which are involved in cancer cell growth and survival. N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it can inhibit the formation of new blood vessels, which are necessary for tumor growth and metastasis.
实验室实验的优点和局限性
N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide has several advantages as a tool for studying cancer biology in the laboratory. It is a potent and specific inhibitor of several tyrosine kinases that are involved in cancer cell growth and survival. It has also been shown to have potent antitumor activity in several different types of cancer. However, one limitation of N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide is that it may not be effective in all types of cancer, and its efficacy may vary depending on the specific molecular characteristics of the tumor.
未来方向
There are several potential future directions for the study of N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide in cancer research. One area of interest is the development of combination therapies that include N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide and other targeted agents or chemotherapy drugs. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide treatment. Additionally, there is ongoing research into the mechanisms of resistance to N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide, with the goal of developing strategies to overcome this resistance and improve patient outcomes.
合成方法
The synthesis of N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide involves several steps, including the reaction of 5-chloro-2-(4-morpholinyl)aniline with 4-cyano-2-fluorobenzoyl chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product. The synthesis of N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide has been described in detail in several scientific publications.
科学研究应用
N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide has been studied extensively in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the activity of several tyrosine kinases that are involved in cancer cell growth and survival, including MET, AXL, and FGFR. N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide has also been shown to have potent antitumor activity in several different types of cancer, including lung cancer, breast cancer, and gastric cancer.
属性
分子式 |
C18H15ClFN3O2 |
|---|---|
分子量 |
359.8 g/mol |
IUPAC 名称 |
N-(5-chloro-2-morpholin-4-ylphenyl)-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C18H15ClFN3O2/c19-13-2-4-17(23-5-7-25-8-6-23)16(10-13)22-18(24)14-3-1-12(11-21)9-15(14)20/h1-4,9-10H,5-8H2,(H,22,24) |
InChI 键 |
YTCACSVEPLKZRL-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=C(C=C(C=C3)C#N)F |
规范 SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=C(C=C(C=C3)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B244316.png)
![2-(4-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244318.png)

![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3,5-dimethoxybenzamide](/img/structure/B244325.png)
![2,5-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244326.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-3-propoxybenzamide](/img/structure/B244327.png)
![4-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244330.png)
![3-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244331.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244333.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-methylbenzamide](/img/structure/B244334.png)
![4-bromo-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244336.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide](/img/structure/B244338.png)
![3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244341.png)
![2-(4-bromophenoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B244342.png)